molecular formula C13H11BrFNO2S B5782672 N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide

N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide

Cat. No. B5782672
M. Wt: 344.20 g/mol
InChI Key: CLVPDAASNQSDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as BMS-986205 and is mainly used in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide involves the inhibition of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome that is involved in the processing of antigenic peptides for presentation to T cells. The inhibition of the immunoproteasome by N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the activation of NF-κB, which is a key regulator of the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide in lab experiments include its potency and selectivity as an immunoproteasome inhibitor, its ability to modulate the immune response, and its potential therapeutic applications in autoimmune and inflammatory diseases. However, the limitations of using N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research on N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide. These include further studies on its safety and efficacy in vivo, the development of new derivatives with improved potency and selectivity, and the investigation of its potential therapeutic applications in various autoimmune and inflammatory diseases. Additionally, the use of N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide in combination with other immunomodulatory agents may provide a more effective treatment option for these diseases.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide has shown promising results in scientific research for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the human immunoproteasome, which is a key regulator of the immune system. The inhibition of the immunoproteasome has been shown to have anti-inflammatory and immunomodulatory effects, which can be useful in the treatment of various autoimmune and inflammatory diseases.

properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrFNO2S/c1-9-8-10(14)2-7-13(9)16-19(17,18)12-5-3-11(15)4-6-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVPDAASNQSDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide

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